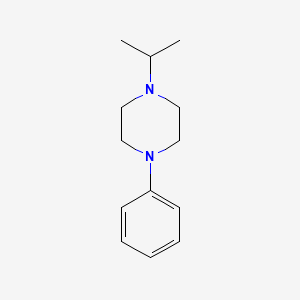

1-Isopropyl-4-phenylpiperazine

Description

The Enduring Importance of the Piperazine (B1678402) and Phenylpiperazine Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a multitude of clinically significant drugs. nih.govnih.gov Its prevalence stems from a unique combination of physicochemical properties that make it an attractive building block for medicinal chemists. researchgate.netnih.gov

A Historical Look at the Evolution of Piperazine Derivatives

The journey of piperazine in medicine began in the early 20th century when it was introduced as an anthelmintic agent to combat parasitic worm infections. wikipedia.org The mode of action was found to be the paralysis of the parasites, facilitating their expulsion from the host's body, an effect attributed to the blockage of acetylcholine (B1216132) at the myoneural junction. wikipedia.org This initial application paved the way for the exploration of a vast number of piperazine-containing compounds for various therapeutic uses. Over the decades, the simple piperazine core has been extensively modified, leading to the development of a wide range of drugs with diverse pharmacological activities. researchgate.net

A Versatile Pharmacophore and Core Structure in Drug Discovery

The piperazine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.govresearchgate.netresearchgate.nettandfonline.com This versatility is a key reason for its widespread use. nih.govwisdomlib.orgresearchgate.net The two nitrogen atoms in the piperazine ring are key to its function, allowing for modifications that can fine-tune a molecule's properties. nih.govtandfonline.com

The introduction of a phenyl group to the piperazine ring, forming the phenylpiperazine scaffold, further expands its utility. Phenylpiperazine derivatives are a significant class of compounds in their own right, with many exhibiting activity in the central nervous system (CNS). researchgate.netmdpi.com The strategic substitution on the phenyl ring allows for the modulation of a compound's interaction with various biological targets. researchgate.net

The inherent properties of the piperazine and phenylpiperazine scaffolds contribute significantly to their success in drug design:

Modulation of Physicochemical Properties: The basic nature of the piperazine nitrogen atoms can be leveraged to improve the solubility and pharmacokinetic profile of drug candidates. researchgate.nettandfonline.com

Structural Rigidity and Conformational Flexibility: The piperazine ring provides a degree of rigidity to a molecule, which can be beneficial for target binding, while also allowing for different conformations. nih.govnih.gov

Hydrogen Bonding Capabilities: The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating interactions with biological targets. researchgate.net

Synthetic Tractability: The piperazine ring is relatively easy to synthesize and modify, allowing for the creation of large libraries of compounds for screening. wisdomlib.org

These characteristics have led to the incorporation of the piperazine and phenylpiperazine scaffolds into a wide array of drugs targeting various diseases.

| Drug Class | Therapeutic Application |

| Anthelmintics | Treatment of parasitic worm infections |

| Antihistamines | Management of allergic reactions |

| Antipsychotics | Treatment of schizophrenia and other psychotic disorders |

| Antidepressants | Management of depressive disorders |

| Anticancer agents | Chemotherapy |

| Antifungal agents | Treatment of fungal infections |

| Antihypertensive agents | Management of high blood pressure |

| Anti-inflammatory agents | Reduction of inflammation |

The Academic and Research Spotlight on 1-Isopropyl-4-phenylpiperazine and its Hydroxylated Analog

Within the broader family of phenylpiperazine derivatives, this compound and its hydroxylated form, 1-isopropyl-4-(4-hydroxyphenyl)piperazine (B37068), have garnered attention in the research community. The introduction of an isopropyl group at one nitrogen and a phenyl or hydroxyphenyl group at the other creates a unique molecular architecture with specific biological implications.

Research into this compound has explored its potential as a secondary pharmacophore in the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.gov Studies have shown that incorporating a substituted piperazino group can enhance the drug-like properties of these inhibitors. nih.gov Specifically, the presence of a hydrophobic isopropyl group on the piperazine ring was found to retain potent inhibitory activity against human sEH. nih.gov

The hydroxylated analog, 1-isopropyl-4-(4-hydroxyphenyl)piperazine, has been investigated for its role as a chemical intermediate in the synthesis of other compounds. chemicalbook.com The presence of the hydroxyl group on the phenyl ring offers a site for further chemical modification and can influence the compound's biological activity.

| Compound | Key Research Findings |

| This compound | Investigated as a secondary pharmacophore in the design of soluble epoxide hydrolase (sEH) inhibitors. The isopropyl group contributes to potent inhibitory activity. nih.gov |

| 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | Utilized as a chemical intermediate in synthesis. The hydroxyl group provides a point for further functionalization and can impact biological properties. chemicalbook.com |

The ongoing research into these specific phenylpiperazine derivatives highlights the continued importance of this scaffold in the quest for new and improved therapeutic agents. The subtle structural modifications, such as the addition of an isopropyl or hydroxyl group, can lead to significant changes in biological activity and pharmacological potential.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNQNTPUHRIZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481437 | |

| Record name | 1-ISOPROPYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57498-24-5 | |

| Record name | 1-ISOPROPYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropyl 4 Phenylpiperazine and Derivatives

Established Synthetic Pathways of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (B37068)

The creation of 1-isopropyl-4-(4-hydroxyphenyl)piperazine can be achieved through several reliable methods. These pathways are crucial for accessing this valuable chemical building block.

Reductive Alkylation Protocols

Reductive alkylation represents a prominent and efficient approach for the synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. This method typically involves the reaction of a piperazine (B1678402) derivative with a ketone in the presence of a reducing agent.

One established method involves the reductive alkylation of 4-(4-methoxyphenyl)piperazine with acetone (B3395972). This reaction is carried out under hydrogenation conditions using a palladium on carbon (Pd/C) catalyst. The process is followed by a demethylation step to yield the final hydroxylated product. This two-step sequence is an effective strategy for producing 1-isopropyl-4-(4-hydroxyphenyl)piperazine, which serves as a critical intermediate in the synthesis of antifungal agents.

A widely employed one-pot procedure for synthesizing 1-isopropyl-4-(4-hydroxyphenyl)piperazine is the reductive amination of N-(4-hydroxyphenyl)piperazine with acetone using sodium cyanoborohydride (NaBH3CN) as the reducing agent. prepchem.com This method is valued for its operational simplicity and good yields. The reaction is typically conducted in a mixture of methanol (B129727) and water at room temperature, with the pH adjusted to approximately 7.5. prepchem.com The process involves the initial formation of an iminium ion from the reaction of the piperazine and acetone, which is then selectively reduced by sodium cyanoborohydride. organic-chemistry.orgchemicalbook.com To drive the reaction to completion, additional portions of acetone and sodium cyanoborohydride may be added. prepchem.com The final product is isolated as a crystalline solid after purification. prepchem.com

Table 1: Reductive Amination of N-(4-hydroxyphenyl)piperazine

| Reactants | Reagents | Solvent | pH | Reaction Time | Yield | Melting Point | Reference |

| N-(4-hydroxyphenyl)piperazine, Acetone | Sodium Cyanoborohydride | Methanol/Water | 7.5 | 27 hours (total) | 72% | 244-246 °C | prepchem.com |

Classical Alkylation Approaches

Traditional nucleophilic substitution reactions provide another viable route to 1-isopropyl-4-(4-hydroxyphenyl)piperazine.

A classical approach involves the nucleophilic aromatic substitution reaction between 4-chlorophenol (B41353) and 1-isopropylpiperazine (B163126). This reaction is typically performed under basic conditions, with potassium carbonate serving as the base, in a solvent such as dimethylformamide (DMF). The mixture is heated to reflux temperatures (120–130°C) for an extended period, usually 12 to 18 hours. The mechanism involves the deprotonation of 4-chlorophenol by the base, followed by the displacement of the chloride ion by the nitrogen atom of 1-isopropylpiperazine. To optimize the reaction and minimize the formation of side products, a slight excess of 1-isopropylpiperazine is often used.

Table 2: Classical Alkylation of 4-Chlorophenol

| Reactants | Base | Solvent | Temperature | Reaction Time | Molar Ratio (4-chlorophenol:1-isopropylpiperazine) | Reference |

| 4-Chlorophenol, 1-Isopropylpiperazine | Potassium Carbonate | Dimethylformamide (DMF) | 120-130 °C | 12-18 hours | 1:1.2 |

Demethylation Strategies for Methoxy (B1213986) Precursors

An alternative synthetic strategy involves the initial synthesis of a methoxy-protected precursor, 1-isopropyl-4-(4-methoxyphenyl)piperazine, followed by a demethylation step to unmask the hydroxyl group.

This approach is particularly useful when starting from the more readily available 4-methoxyphenylpiperazine. The demethylation is commonly achieved by treating the methoxy precursor with a strong acid, such as 48% aqueous hydrobromic acid (HBr), under reflux conditions (110–120°C) for 6 to 8 hours. A notable advantage of this method is that the product often precipitates directly from the reaction mixture upon cooling, simplifying the purification process and leading to high purity (89–93%). Careful control of the acid concentration and reaction temperature is crucial to prevent side reactions and degradation of the product. The human liver enzyme P450 CYP2D6 is also known to metabolize 1-(4-methoxyphenyl)piperazine (B173029) to 1-(4-hydroxyphenyl)piperazine (B1294502) through demethylation. wikipedia.orgnih.gov

Table 3: Demethylation of 1-Isopropyl-4-(4-methoxyphenyl)piperazine

| Reactant | Reagent | Temperature | Reaction Time | Purity of Precipitated Product | Reference |

| 1-Isopropyl-4-(4-methoxyphenyl)piperazine | 48% aqueous HBr | 110-120 °C | 6-8 hours | 89-93% | |

| 1-(4-Methoxyphenyl)piperazine | Human Liver P450 CYP2D6 | N/A | N/A | N/A | wikipedia.orgnih.gov |

Hydrobromic Acid-Mediated Cleavage

A notable method for the synthesis of hydroxylated phenylpiperazine derivatives, such as 1-isopropyl-4-(4-hydroxyphenyl)piperazine, involves the cleavage of a methoxy group using hydrobromic acid (HBr). This reaction is a key step in a multi-step synthesis that may begin with the reductive alkylation of a precursor like 4-(4-methoxyphenyl)piperazine with acetone.

The demethylation is typically carried out by refluxing the methoxy-substituted precursor with concentrated (48%) aqueous HBr. A significant advantage of this method is the simplification of the purification process. By avoiding organic solvents and phase-transfer catalysts, the desired product precipitates directly from the reaction mixture upon cooling, leading to high purity (89–93%).

Critical parameters for the success of this reaction include careful control of the acid concentration and temperature. The use of a substoichiometric amount of HBr (approximately 1.2 equivalents) is crucial to prevent over-acidification and potential resinification of the product. Additionally, maintaining the reaction temperature at or below 120°C is important to avoid degradation, which can be identified by the formation of brownish byproducts. Ethers, in general, are susceptible to cleavage by strong acids like HBr and HI, proceeding through either S\textsubscript{N}1 or S\textsubscript{N}2 mechanisms depending on the structure of the substrate. openstax.orgmasterorganicchemistry.com For ethers with primary and secondary alkyl groups, the reaction typically follows an S\textsubscript{N}2 pathway where the halide ion attacks the less sterically hindered carbon of the protonated ether. openstax.org

Table 1: Key Parameters for Hydrobromic Acid-Mediated Cleavage

| Parameter | Recommended Condition | Rationale |

| Reagent | 48% aqueous HBr | Effective for cleaving aryl methyl ethers. |

| Molar Ratio | 1.2 equivalents of HBr | Prevents over-acidification and resinification. |

| Temperature | 110–120°C | Optimizes reaction rate while minimizing degradation. |

| Solvent | None (neat) | Simplifies purification as product precipitates on cooling. |

General Synthetic Strategies for Piperazine and Phenylpiperazine Derivatives

The synthesis of the broader class of piperazine and phenylpiperazine derivatives encompasses a variety of strategic approaches, reflecting the diverse applications of these compounds.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex piperazine derivatives. researchgate.netnih.govnih.gov These synthetic sequences often involve the initial formation of the piperazine ring followed by subsequent modifications. For instance, a series of phenylpiperazine derivatives were synthesized through a sequence that included sulfonylation, reduction, alkylation, cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride, and a final N-substitution reaction. nih.govnih.gov

The synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine can also be achieved through a classical alkylation approach, where 4-chlorophenol reacts with 1-isopropylpiperazine. Alternatively, reductive amination of N-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent like sodium cyanoborohydride provides another route to this compound. prepchem.com

Derivatization via Salt Formation

Salt formation is a crucial strategy in pharmaceutical chemistry to modify the physicochemical properties of a drug molecule, such as its melting point, solubility, and stability. nih.govnih.gov For piperazine derivatives, which are basic compounds, salt formation with various acids can be employed. nih.gov

The selection of an appropriate counter-ion is critical and depends on the desired properties of the final salt. A general principle is that for a stable salt to form, there should be a significant difference (typically a pKa difference of at least 2-3 units) between the pKa of the basic drug and the acidic counter-ion. nih.gov For instance, to improve the aqueous solubility of a weakly acidic drug like phenytoin (B1677684) (pKa ~8.4), a strong base is required to form a salt. nih.gov Conversely, for basic piperazine derivatives, a range of acidic counter-ions can be used to generate salts with varying properties. nih.gov

The process of salt formation can also be used to create more lipophilic, or hydrophobic, salts, which can enhance the permeability of hydrophilic molecules across biological membranes. nih.gov

Table 2: Examples of Acids Used for Salt Formation with Basic Drugs

| Acid |

| Benzoic acid |

| Benzenesulfonic acid |

| Camphorsulfonic acid |

| Hydrochloric acid |

| p-Toluenesulfonic acid |

| Sulfuric acid |

| Source: nih.gov |

Radiosynthesis for Biological Imaging Applications

Phenylpiperazine derivatives are valuable scaffolds for the development of radiolabeled tracers for biological imaging techniques like Positron Emission Tomography (PET). acs.orgnih.gov These tracers are designed to target specific receptors or transporters in the body, allowing for non-invasive visualization and quantification of biological processes.

The radiosynthesis of these tracers often involves the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the phenylpiperazine structure. nih.gov A common method for ¹⁸F-labeling is through nucleophilic substitution reactions. nih.gov This can be achieved by reacting a suitable precursor molecule, often containing a good leaving group, with [¹⁸F]fluoride. nih.gov

For example, a series of radioiodinated 1-alkyl-4-phenylpiperazines were prepared as potential brain imaging agents. nih.gov The synthesis involved the preparation of intermediate compounds that were then subjected to radioiodination, yielding the final radiolabeled products in high radiochemical yields. nih.gov The choice of the alkyl substituent was found to influence the brain uptake and retention of the tracer. nih.gov Similarly, technetium-99m (⁹⁹mTc) labeled phenylpiperazine derivatives have been developed for imaging serotonin-7 receptors, which are overexpressed in certain brain tumors. acs.org

The development of these radiotracers requires a careful balance of synthetic accessibility, high radiochemical yield and purity, and favorable biological properties. acs.orgnih.govnih.gov

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. researchgate.netresearchgate.net This approach aims to create new chemical entities with improved affinity, selectivity, or a modified biological activity profile compared to the individual parent molecules.

Phenylpiperazine moieties are frequently incorporated into hybrid molecules due to their favorable pharmacological properties. researchgate.netnih.gov For example, new 1,2-benzothiazine derivatives incorporating a phenylpiperazine substituent have been synthesized and evaluated for their anticancer activity. nih.gov The design of these hybrids was based on linking the phenylpiperazine scaffold to the 1,2-benzothiazine core, which is known to interact with biological targets like topoisomerase II. nih.gov

In another study, hybrid compounds were created by linking a 1,3,4-oxadiazole (B1194373) ring system with a piperazine scaffold. researchgate.net These hybrids were then evaluated for their antimicrobial and antioxidant activities. researchgate.net The rationale behind this strategy is that the combination of these two heterocyclic systems could lead to synergistic or additive effects, resulting in enhanced biological activity. researchgate.net

The success of molecular hybridization relies on the rational design of the linker connecting the different pharmacophores and the careful selection of the constituent molecular fragments to achieve the desired biological effect. nih.gov

Structure Activity Relationship Sar Studies of 1 Isopropyl 4 Phenylpiperazine and Analogs

Core Piperazine (B1678402) Ring System Modifications

The piperazine ring is a foundational component of many pharmacologically active compounds, and its modification is a key strategy in drug design.

Substituents on both the piperazine ring and the appended phenyl group play a critical role in modulating the biological activity of 1-phenylpiperazine (B188723) derivatives. Research has shown that the nature and position of these substituents can significantly influence potency and selectivity for various biological targets.

For instance, in the context of anticancer activity, the substitution on the phenyl ring of the phenylpiperazine moiety has a marked effect. Studies have revealed a general trend where electron-withdrawing groups (such as F, Cl, NO₂, CF₃) on the phenyl ring lead to greater inhibitory activity compared to electron-donating groups (like OMe, Me). nih.gov In a series of benzimidazole-based piperazine analogs, a 4-(trifluoromethyl)benzyl substituted compound demonstrated outstanding cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 7.29 µM and 6.92 µM, respectively. researchgate.net In contrast, a 4-fluorobenzyl substituted analog showed activity on par with the standard doxorubicin (B1662922) against MCF-7 cells, with an IC₅₀ value of 9.15 µM. researchgate.net

The position of substituents on the piperazine ring itself is also crucial. For example, in a series of resveratrol (B1683913) derivatives, the introduction of a methylpiperazine substituent at a specific position resulted in a compound with significantly increased potency against A549 and BGC-823 cancer cell lines, with IC₅₀ values of 0.12 µM and 0.57 µM, respectively. nih.gov This was a notable improvement compared to the parent compound, gambogic acid. nih.gov Similarly, a gambogic acid derivative bearing a methylpiperazine group was found to be the most potent inhibitor against A549 cells among the tested compounds. nih.gov

In the realm of receptor binding, modifications to the aryl group attached to the piperazine nitrogen significantly impact affinity. For dopamine (B1211576) D₃ and D₂ receptors, phenyl and substituted phenyl groups can result in high affinity, with Kᵢ values below 10 nM at the D₃ receptor. acs.org The introduction of different heterocyclic rings in place of the phenyl group has also been explored. While an unsubstituted phenylpiperazine showed good affinity for the β₁-adrenergic receptor, 2-pyridyl and 2-pyrimidinyl analogs were found to be weaker binders. acs.org

The choice of the heterocyclic ring system is a critical determinant of pharmacological activity. Comparative studies involving the replacement of the piperazine ring with other heterocycles like morpholine (B109124) or pyrrolidine (B122466) have provided valuable SAR insights.

In certain contexts, the nitrogen atom at the 4-position of the piperazine ring is crucial for activity. For instance, the substitution of piperazine with morpholine, where an oxygen atom replaces the nitrogen, has been shown to weaken activity. nih.gov This suggests that the nitrogen atom may act as a favorable hydrogen bond acceptor, a role the oxygen atom in morpholine is less suited for in this specific interaction. nih.gov

However, in other cases, replacing the piperazine moiety is a deliberate strategy to improve properties like metabolic stability. For example, to overcome the metabolic instability of certain piperazine-based dopamine transporter (DAT) inhibitors, bioisosteric replacement with aminopiperidines and piperidine (B6355638) amines has been successfully explored. oup.com This highlights that while the piperazine ring may be beneficial for receptor affinity in some scaffolds, it can be a metabolic liability in others.

Isopropyl Moiety Contributions to Biological Activity

However, the relationship is not always straightforward. For example, fluorination of an isopropyl group can be used to modulate lipophilicity. Monofluorination of isobutanol has been shown to significantly decrease the logP value. nih.gov This strategy can be employed to fine-tune the lipophilicity of a molecule to optimize its bioavailability. High lipophilicity can sometimes be associated with moderate metabolic stability in certain phenylpiperazine derivatives. nih.gov The ability of N-phenylpiperazine compounds to cross the blood-brain barrier is often attributed to their small size and lipophilic nature. isaacpub.org

The metabolic stability of a compound is a critical factor in its development as a therapeutic agent. The N-substituent on the piperazine ring can significantly influence how the molecule is metabolized. In a study of piperazin-1-yl-pyridazines, it was found that certain derivatives were rapidly metabolized in mouse and human liver microsomes, resulting in very short in vitro half-lives of around 3 minutes. nih.gov

In a series of 2-piperazine-alpha-isopropylbenzylamine derivatives designed as melanocortin-4 receptor (MC4R) antagonists, the presence of the isopropyl group was a key feature of the pharmacophore. nih.gov The affinity of N-phenylpiperazine derivatives for the α1A-adrenoceptor has been shown to depend on an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org The N-substituent contributes to the hydrophobic interactions within the binding pocket.

Studies on dopamine D₃ and D₂ receptor ligands have shown that N-substitution on the piperazine ring can accommodate various groups, influencing both affinity and selectivity. nih.gov While many studies focus on larger N-substituents, the size and conformation of the isopropyl group can provide a balance of steric bulk and lipophilicity that is favorable for binding to certain receptors.

Phenyl Group Substitution Effects

Substitutions on the phenyl ring of 1-arylpiperazines are a critical determinant of their pharmacological profile. uninet.edu The nature and position of these substituents can drastically alter the compound's affinity and selectivity for different biological targets. uninet.edu

The hydroxyl group, particularly at the para position of the phenyl ring, is a key feature in many biologically active piperazine compounds. In the case of 1-isopropyl-4-(4-hydroxyphenyl)piperazine (B37068), this functional group is crucial for its activity. This compound is a known intermediate in the synthesis of the antifungal agent terconazole. The presence of the hydroxyl group is essential for its antifungal efficacy. Its removal or replacement, for instance with a methoxy (B1213986) group, leads to a loss of this activity.

The significance of the hydroxyl group is largely attributed to its ability to form hydrogen bonds with biological targets. nih.gov In the context of its antifungal properties, the hydroxyl group of 1-isopropyl-4-(4-hydroxyphenyl)piperazine is believed to enable hydrogen bonding with the heme cofactor of the fungal enzyme CYP51. This interaction is a critical aspect of its mechanism of action. More broadly, in medicinal chemistry, intramolecular hydrogen bonds can stabilize the bioactive conformation of a ligand, which can reduce the entropic penalty upon binding to a target, potentially leading to a stronger association. nih.gov The presence of polar atoms, like the oxygen in a hydroxyl group, can also influence desolvation and the ability of a molecule to traverse different biological environments. nih.gov

The basicity of the piperazine nitrogen atoms is a key factor influencing the pharmacokinetic and pharmacodynamic properties of these compounds. The N4 nitrogen's basic character is important for interaction with targets like the 5-HT1A receptor. uninet.edu The pKa values of piperazine derivatives are sensitive to the electronic effects of substituents on the phenyl ring.

Electron-withdrawing groups on the phenyl ring generally decrease the basicity of the piperazine nitrogens, while electron-donating groups increase it. This modulation of basicity affects the compound's ionization state at physiological pH, which in turn impacts properties like solubility, membrane permeability, and metabolic stability. For instance, replacing an isopropyl group with an acetyl group can reduce basicity and alter metabolic stability.

Interactive Table: pKa Values of Substituted Piperazines

| Compound | Substituent | pKa |

|---|---|---|

| Piperazine | None | 9.73 |

| 1-Methylpiperazine | -CH3 | 9.25 |

| 1-Ethylpiperazine | -CH2CH3 | 9.23 |

| 1,4-Dimethylpiperazine | -CH3 at N1 and N4 | 8.65 |

| 1-Acetyl-4-methylpiperazine | -COCH3 at N1, -CH3 at N4 | 7.08 |

Data sourced from a study on substituted piperazines. researchgate.net

Both steric and electronic effects of substituents on the aromatic ring play a crucial role in the activity of 1-arylpiperazine derivatives. mdpi.comnih.gov

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—influences the electron density of the aromatic ring and the piperazine moiety. numberanalytics.com Electron-withdrawing groups can decrease the reactivity of the ring towards electrophilic substitution, while electron-donating groups can increase it. numberanalytics.com For ligands targeting serotonin (B10506) receptors, the presence of groups with specific electronic properties, such as chalcogens (oxygen, sulfur), near the ortho- and meta-positions of the phenyl ring has been associated with increased affinity for the 5-HT1A receptor. uninet.edu Conversely, halogens in these positions may favor affinity for the 5-HT2A receptor. uninet.edu

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance, which affects how the molecule can orient itself to bind with a receptor. uninet.edu For instance, bulky aromatic substituents can enhance molecular rigidity and promote π-π stacking interactions. However, excessively large groups can also prevent the molecule from fitting into a receptor's binding pocket. The presence of substituents at the ortho- and meta-positions of the aromatic ring, along with the inhibition of their rotational bonds, can increase affinity for the 5-HT1A receptor over the 5-HT2A receptor. uninet.edu

Interactive Table: Effects of Phenyl Substituents on Receptor Affinity

| Substituent Type | Position | General Effect on 5-HT1A Affinity | Reference |

|---|---|---|---|

| Chalcogens (O, S) | ortho-, meta- | Increased affinity | uninet.edu |

| Halogens (F, Cl) | ortho-, meta- | Increased 5-HT2A affinity, may decrease 5-HT1A selectivity | uninet.edu |

Significance of the Hydroxyl Group in 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

Stereochemical Considerations in Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of 1-arylpiperazines. The conformation of the molecule dictates how it interacts with its biological target. nih.gov X-ray crystallography and the synthesis of rigid analogs have been used to study the bioactive conformation of this class of compounds. nih.gov Research on rigid analogs of serotonin agonists suggests that for high affinity at serotonin receptors, the two rings of the 1-arylpiperazine structure are likely in a relatively coplanar orientation in their bioactive state. nih.gov The introduction of chiral centers, for example, can lead to enantiomers with significantly different pharmacological activities and potencies.

Pharmacological Mechanisms and Receptor Interactions

Neurotransmitter Receptor Systems Modulation

The phenylpiperazine moiety is a well-established pharmacophore that interacts with a wide array of G-protein coupled receptors and transporters. The nature of the substituent at the N4 position significantly influences the affinity and selectivity of these compounds for their respective targets.

Serotonergic System Interactions (5-HT1A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT7, SERT)

Phenylpiperazine derivatives are widely recognized for their significant interactions with the serotonergic system. nih.govnih.govnih.gov The affinity for various 5-HT receptor subtypes is a hallmark of this chemical class.

For the 5-HT1A receptor , many N-substituted phenylpiperazines exhibit high affinity, often in the nanomolar range. nih.govnih.gov For instance, structure-activity relationship studies have shown that the nature of the N4-alkyl substituent plays a critical role in this affinity. nih.gov While direct data for the isopropyl group is scarce, it is plausible that 1-isopropyl-4-phenylpiperazine would exhibit some affinity for this receptor. A related compound, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (B1678402) (BP-554), has demonstrated high affinity for 5-HT1A recognition sites and acts as a selective 5-HT1A receptor agonist. nih.gov

Regarding the 5-HT2B receptor , certain phenylpiperazines, such as m-chlorophenylpiperazine (mCPP), have been shown to act as agonists, and this activity is implicated in processes like dural plasma protein extravasation. nih.gov The interaction of this compound with this receptor has not been specifically documented.

The 5-HT2C receptor is another target for phenylpiperazines. These compounds can act as either agonists or antagonists at this receptor, influencing a variety of centrally mediated functions. nih.gov

The 5-HT3 receptor , a ligand-gated ion channel, is also modulated by some phenylpiperazine derivatives which can act as antagonists.

For the 5-HT7 receptor , several arylpiperazine derivatives have been synthesized and show a range of affinities, from nanomolar to micromolar. nih.gov The structure of the arylpiperazine and its substituents are key determinants of this affinity.

Finally, interaction with the serotonin (B10506) transporter (SERT) by phenylpiperazine compounds has been noted, although often with lower affinity compared to their receptor interactions.

No specific binding affinity (Ki) data for this compound at these serotonergic targets is readily available in the reviewed literature.

Dopaminergic System Interactions (D2, D3, D4 Receptors)

The dopaminergic system is another primary target for phenylpiperazine derivatives. Many antipsychotic medications feature this chemical scaffold. While specific data for this compound is not available, general trends can be observed. Phenylpiperazines often show affinity for D2-like receptors, with varying degrees of selectivity.

GABAergic System Modulation (GABAA Receptor Benzodiazepine (B76468) Site)

The benzodiazepine binding site on the GABAA receptor is a crucial target for anxiolytic and sedative drugs. While some piperazine-containing compounds have been investigated for their effects on this system, there is no direct evidence to suggest that this compound is a significant ligand at the benzodiazepine site. One study on pitrazepin, a piperazinyl-containing compound, showed it to be a competitive inhibitor of the GABAA receptor, though it interacted only weakly with the benzodiazepine receptor itself. nih.gov

No specific binding affinity (Ki) data for this compound at the GABAA receptor benzodiazepine site is readily available in the reviewed literature.

Adrenergic Receptor Interactions (Alpha-1A, Alpha-2)

Phenylpiperazine derivatives have been documented as antagonists at alpha-adrenergic receptors. nih.gov Specifically, they can act as blockers of alpha-1 adrenergic receptors , which are involved in the regulation of blood pressure and other physiological processes. Alpha-2 adrenergic receptors are also potential targets for this class of compounds, with agonists at this receptor being used for conditions like hypertension and sedation. nih.govdrugbank.comnih.gov

No specific binding affinity (Ki) data for this compound at alpha-1A or alpha-2 adrenergic receptors is readily available in the reviewed literature.

Nicotinic Acetylcholine (B1216132) Receptor Pathways

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of central and peripheral nervous system functions. nih.gov While a vast number of compounds interact with these receptors, there is currently no specific information available in the scientific literature detailing the interaction of this compound with any of the nAChR subtypes. mdpi.comnih.govmdpi.comfda.gov

No specific binding or functional data for this compound at nicotinic acetylcholine receptors is readily available in the reviewed literature.

Melacortin Receptor (MCR4) Affinity

The melanocortin-4 receptor (MC4R) is primarily involved in the regulation of energy homeostasis and appetite. Agonists at this receptor are being investigated as potential treatments for obesity. Some piperazine-containing compounds have been developed as MC4R agonists. nih.gov However, there is no published research to indicate that this compound has any significant affinity for the MCR4 receptor.

No specific binding affinity (Ki) data for this compound at the melanocortin-4 receptor is readily available in the reviewed literature.

Opioid Receptor Antagonism

Research into the interaction of piperidine (B6355638) derivatives with opioid receptors has provided insights into the potential activity of this compound. Studies on 1-alkyl-4,4-diphenylpiperidines have demonstrated that these compounds inhibit the binding of µ- and δ-opioid receptor agonists to synaptosomal membranes in the rat brain. The affinity for these receptors is influenced by the nature of the 1-alkyl substitution. nih.gov

Specifically, the 1-isopropyl analogue of 1-alkyl-4,4-diphenylpiperidine was noted for its interaction with opiate receptors, although it exhibited lower inhibitory concentrations compared to its 1-methyl counterpart. nih.gov While this research was conducted on a diphenylpiperidine, the structural similarity to a phenylpiperazine suggests a potential for opioid receptor interaction. However, specific studies confirming the direct opioid receptor antagonism of this compound are not extensively detailed in the currently available literature.

Enzyme Inhibition Mechanisms

The inhibitory potential of this compound and its structural analogs has been a subject of investigation against several key enzymes.

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610). Its inhibition is a target for therapeutic and cosmetic applications. While various compounds have been screened for their tyrosinase inhibitory effects, there is currently no specific data in the public domain detailing the tyrosinase inhibition activity of this compound.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a vital role in the folding and stability of numerous client proteins, many of which are implicated in cancer. Virtual screening has identified compounds with a 1-phenylpiperazine (B188723) scaffold as potential Hsp90 inhibitors. nih.gov Subsequent research has focused on optimizing this scaffold to develop more potent inhibitors. A series of analogues featuring the 1-phenylpiperazine core have been synthesized and evaluated for their Hsp90 inhibitory activity. nih.gov While this indicates that the general structure is of interest for Hsp90 inhibition, specific inhibitory data for the 1-isopropyl substituted variant is not explicitly available in the cited research. nih.gov

Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govwikipedia.org It is a well-established target for antifungal drugs. nih.gov At present, there is no scientific literature available that has investigated or established the inhibitory activity of this compound against lanosterol 14α-demethylase.

Carbonic Anhydrase (hCA I and II) Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The cytosolic isoforms, hCA I and hCA II, are significant physiological players. Various classes of compounds, particularly those containing sulfonamide groups, have been extensively studied as carbonic anhydrase inhibitors. nih.govmdpi.com However, there is no available research data to suggest that this compound has been evaluated for or possesses inhibitory activity against hCA I or hCA II.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes and is a significant target in cancer research. nih.gov A variety of small molecules are being investigated for their ability to inhibit this enzyme. nih.gov A review of the current scientific literature indicates that there are no studies on the potential telomerase inhibitory effects of this compound.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibition

The phenylpiperazine scaffold is a structural motif found in various kinase inhibitors. Research into novel inhibitors has explored derivatives containing this core structure for activity against key targets in oncology. For instance, a series of 1-piperazinyl-4-phenylphthalazine derivatives were investigated for their ability to inhibit VEGFR-2, a key mediator of angiogenesis. researchgate.net One of the lead compounds from this series demonstrated VEGFR-2 inhibitory activity with an IC50 value of 350 nM. researchgate.net

Furthermore, another study on phenylpiperazine derivatives identified them as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). While these compounds showed the highest affinity for EGFR, they were also tested against other protein kinases, including VEGFR-2, though their inhibitory activity was less pronounced for the latter. nih.gov While these findings suggest that the broader phenylpiperazine class can be engineered to inhibit VEGFR-2, specific inhibitory data for this compound itself is not prominently documented in the reviewed literature.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. The search for inhibitors of this enzyme has led to the identification of various chemical structures. For example, a high-throughput screening campaign identified LEI-401, a compound without a piperazine structure, as a potent and CNS-active NAPE-PLD inhibitor. nih.gov Other identified inhibitors include quinazoline (B50416) sulfonamide derivatives. rsc.org Conversely, activators of NAPE-PLD have also been discovered, such as a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides. vanderbilt.edubiorxiv.orgnih.gov Based on available scientific literature, there is no current evidence to suggest that this compound functions as an inhibitor of NAPE-PLD.

Eukaryotic Initiation Factor 4A1 (eIF4A1) ATP-Competitive Inhibition

Eukaryotic initiation factor 4A1 (eIF4A1) is an ATP-dependent RNA helicase that is crucial for the initiation of protein translation. Its overexpression is linked to the development of numerous cancers, making it an attractive therapeutic target. nih.govnih.govnih.gov Through the use of protein-ligand docking, homology modeling, and extended molecular dynamics simulations, a phenyl-piperazine pharmacophore has been identified as a novel, biochemically active scaffold that is predicted to target the ATP-binding site of eIF4A1. nih.govnih.gov

This discovery marks the first report of a potential ATP-competitive inhibitor for eIF4A1 that is predicted to bind within the nucleotide cleft. nih.gov The this compound compound is a member of this identified phenyl-piperazine class, suggesting it may serve as a foundational structure for developing more potent and specific eIF4A1 inhibitors. nih.gov

Eukaryotic Initiation Factor 4A3 (eIF4A3) Inhibition

Eukaryotic initiation factor 4A3 (eIF4A3) is another member of the DEAD-box RNA helicase family and a core component of the exon junction complex (EJC), which is involved in RNA metabolic processes like nonsense-mediated RNA decay (NMD). nih.gov The search for selective eIF4A3 inhibitors has led to the discovery of specific classes of piperazine-containing compounds.

Notably, chemical optimization of derivatives identified through high-throughput screening led to the discovery of 1,4-diacylpiperazines as the first selective eIF4A3 inhibitors. nih.gov These compounds were found to bind to a non-ATP binding site, acting as allosteric inhibitors. nih.gov Further research has identified novel (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives as orally bioavailable and selective eIF4A3 inhibitors. nih.gov These known classes of eIF4A3 inhibitors are structurally distinct from this compound.

WEE1 Kinase Inhibition

WEE1 is a critical checkpoint kinase that regulates the cell cycle, and its inhibition is a promising strategy in cancer therapy. nih.govacs.org The phenylpiperazine moiety is a key feature in several potent WEE1 inhibitors. For example, the clinical-grade inhibitor AZD1775 features a phenyl-piperazine group that binds in the solvent-exposed front pocket of the kinase. nih.gov

In the development of pyridopyrimidine-based WEE1 inhibitors, a derivative incorporating a 1-methyl-4-phenylpiperazine (B1295630) moiety demonstrated potent, ATP-competitive inhibition. This compound, which is structurally very similar to this compound, was found to have a high affinity for the WEE1 kinase. nih.govacs.org

| Compound Structure | Derivative Moiety | Inhibition Constant (Ki) in nM |

|---|---|---|

| Pyridopyrimidine Scaffold | 1-methyl-4-phenylpiperazine | 0.5 |

Data sourced from a study on pyridopyrimidine analogues as WEE1 kinase inhibitors. nih.gov

Other Biological Activities

Antioxidant Properties and Neuroprotective Implications

Several studies have highlighted the antioxidant and neuroprotective potential of various phenylpiperazine derivatives. These properties are crucial for combating oxidative stress, a key factor in neurodegenerative diseases.

Research on 1-(phenoxyethyl)-piperazine derivatives, which are structurally related to this compound, has shown that these compounds can exhibit significant antioxidant activity. In in vitro tests using human venous blood samples, the most promising derivatives increased the activity of superoxide (B77818) dismutase (SOD) and the total antioxidant capacity (TAC). nih.gov

Another study investigated a different piperazine derivative for its protective effects against aluminum-induced neurotoxicity in rats. Treatment with the compound restored the levels of endogenous antioxidant enzymes, including glutathione (B108866) S-transferase (GST), glutathione peroxidase (GPx), and glutathione reductase (GR), and prevented lipid peroxidation. nih.gov These findings suggest that the piperazine scaffold may contribute to neuroprotection through the modulation of the cellular antioxidant defense system. nih.gov

| Derivative Class | Observed Antioxidant Effect | Reference |

|---|---|---|

| 1-(phenoxyethyl)-piperazine derivatives | Increased Superoxide Dismutase (SOD) activity and Total Antioxidant Capacity (TAC). | nih.gov |

| N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester | Restored levels of antioxidant enzymes (GST, GPx, GR) and prevented lipid peroxidation. | nih.gov |

General Antiproliferative and Antitumor Effects

Following a comprehensive review of publicly available scientific literature, no specific research findings detailing the general antiproliferative or antitumor effects of the chemical compound this compound were identified.

Extensive searches of scholarly databases and scientific publications did not yield any studies that have investigated the cytotoxic or anticancer properties of this specific molecule against any cancer cell lines or in any preclinical tumor models. Consequently, there is no data to report on its potential mechanisms of action related to cancer cell proliferation or tumor growth inhibition.

Therefore, information regarding the antiproliferative and antitumor effects of this compound is not available in the current body of scientific research.

Metabolic Studies

Major Metabolic Transformations of Piperazine (B1678402) Derivatives

The metabolism of piperazine derivatives is characterized by several key enzymatic reactions. These transformations can lead to the formation of active metabolites, alter the pharmacological profile, or prepare the compound for elimination from the body. nih.govijrrjournal.com

Phenyl Hydroxylation

Aromatic hydroxylation is a common metabolic pathway for many arylpiperazine derivatives. nih.gov This reaction involves the introduction of a hydroxyl group onto the phenyl ring. The position of hydroxylation can be influenced by the existing substituents on the ring. For instance, in the case of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), metabolic studies have shown that aromatic hydroxylation is a major biotransformation pathway. capes.gov.br This process increases the polarity of the molecule, making it more water-soluble and easier to excrete.

Piperidyl Oxidation

Oxidation of the piperazine ring itself, also known as piperidyl oxidation, is another significant metabolic route. This can lead to the formation of various oxidized metabolites. For example, the piperazine ring can undergo bioactivation to form an iminium ion, which is a reactive intermediate. rsc.org In some instances, this can lead to a novel ring contraction, transforming the six-membered piperazine ring into a five-membered imidazoline (B1206853) derivative. acs.orgresearchgate.net This pathway highlights the complex chemical rearrangements that can occur during metabolism.

N-Dealkylation and O-Dealkylation Pathways

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a predominant metabolic pathway for many piperazine-containing drugs. nih.govresearchgate.netmdpi.com This reaction is often catalyzed by CYP450 enzymes, particularly CYP3A4. nih.govnih.gov The process involves the hydroxylation of the α-carbon of the alkyl group, leading to an unstable intermediate that spontaneously breaks down to a dealkylated amine and an aldehyde. encyclopedia.pubnih.gov For example, aripiprazole (B633) undergoes N-dealkylation to form its active metabolite, dehydroaripiprazole. researchgate.net Similarly, O-dealkylation can occur if the compound contains an alkoxy substituent.

N-Dephenylation and Oxidative N-Debenzylation

While less common than N-dealkylation, N-dephenylation, the cleavage of the phenyl group from the piperazine nitrogen, can occur. Oxidative N-debenzylation is a related process where a benzyl (B1604629) group is removed. Studies on the metabolism of benzphetamine have shown that N-debenzylation can occur, although its rate may be less affected by certain enzyme inhibitors compared to N-demethylation. nih.gov

Conjugation Reactions

Following Phase I transformations, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. nih.govuomus.edu.iq These reactions involve the attachment of endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866). uomus.edu.iq The purpose of conjugation is to further increase the water solubility of the compound, thereby facilitating its elimination from the body. nih.govuomus.edu.iq Metabolites of arylpiperazine derivatives are often excreted as conjugates. nih.gov

Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP3A4) in Metabolism

The cytochrome P450 system is a large family of enzymes responsible for the metabolism of a vast array of xenobiotics. nih.govyoutube.com Among the many isoforms, CYP2D6 and CYP3A4 are particularly important in the metabolism of piperazine derivatives. nih.govresearchgate.net

CYP3A4 is often involved in the N-dealkylation of arylpiperazine derivatives. nih.govnih.gov The significant inter-individual variability in the expression and activity of CYP3A4 can lead to wide variations in the metabolite-to-parent drug ratios among individuals. nih.gov

CYP2D6 plays a crucial role in the subsequent oxidation of the 1-aryl-piperazine metabolites formed from N-dealkylation. nih.gov For example, CYP2D6 catalyzes the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs. nih.gov The activity of CYP2D6 is also subject to genetic polymorphism, which can result in different metabolic phenotypes, such as poor metabolizers. capes.gov.br The involvement of both CYP3A4 and CYP2D6 in the sequential metabolism of many piperazine derivatives underscores the complex interplay of different enzyme systems in drug disposition. nih.govsahmri.org.au

Influence of Structural Modifications on Metabolic Stability

Key metabolic pathways for phenylpiperazine-containing compounds generally include aromatic hydroxylation, N-dealkylation, and oxidation of the piperazine ring. nih.govnih.gov Structural modifications at these positions can significantly alter the rate and profile of metabolism, thereby affecting the compound's half-life and duration of action.

Aromatic Ring Substitution:

The phenyl ring is a common site for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of phenolic metabolites. The position and nature of substituents on the phenyl ring can profoundly impact metabolic stability.

Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism and potentially increasing metabolic stability. Conversely, electron-donating groups (e.g., methoxy (B1213986), methyl) may enhance the rate of aromatic hydroxylation. Studies on related arylpiperazines have demonstrated that substitution patterns on the aromatic ring are crucial in determining metabolic fate. nih.gov

Steric Hindrance: Placing bulky substituents near the most likely sites of oxidation can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.

Table 1: Predicted Influence of Phenyl Ring Substitutions on the Metabolic Stability of 1-Isopropyl-4-phenylpiperazine Analogs

| Compound Name | Substitution on Phenyl Ring | Predicted Metabolic Stability | Predicted Major Metabolic Pathway |

| 1-Isopropyl-4-(4-fluorophenyl)piperazine | 4-Fluoro | Increased | N-dealkylation, Piperazine oxidation |

| 1-Isopropyl-4-(4-chlorophenyl)piperazine | 4-Chloro | Increased | N-dealkylation, Piperazine oxidation |

| 1-Isopropyl-4-(4-methoxyphenyl)piperazine | 4-Methoxy | Decreased | O-demethylation, Aromatic hydroxylation |

| 1-Isopropyl-4-(p-tolyl)piperazine | 4-Methyl | Decreased | Benzylic hydroxylation, Aromatic hydroxylation |

N-Isopropyl Group Modification:

The N-isopropyl group is another potential site for metabolic attack, primarily through N-dealkylation or oxidation of the isopropyl moiety itself.

N-Dealkylation: The removal of the isopropyl group would yield 4-phenylpiperazine, a primary metabolite. The rate of N-dealkylation can be influenced by the nature of the alkyl substituent. For instance, replacement of the isopropyl group with a more sterically hindered group like a t-butyl group might slow down this metabolic pathway.

Oxidation of the Isopropyl Group: The isopropyl group can undergo hydroxylation at the tertiary carbon, forming a carbinolamine intermediate that can then lead to N-dealkylation.

Piperazine Ring Modifications:

The piperazine ring itself can be a site of metabolism, typically through oxidation to form various products, including lactams.

Introduction of Substituents: Placing substituents on the carbon atoms of the piperazine ring can influence its metabolic stability. For example, gem-dimethyl substitution adjacent to the nitrogen atoms could sterically hinder N-dealkylation and ring oxidation. Research on other piperazine-containing compounds has shown that modifications such as 2,6-dimethylation of the piperazine ring can be explored to address metabolic instability. nih.gov

Table 2: Predicted Influence of N-Alkyl and Piperazine Ring Modifications on Metabolic Stability

| Compound Name | Structural Modification | Predicted Metabolic Stability | Predicted Major Metabolic Pathway |

| 1-tert-Butyl-4-phenylpiperazine | Replacement of Isopropyl with tert-Butyl | Increased | Aromatic hydroxylation |

| 1-Cyclopropyl-4-phenylpiperazine | Replacement of Isopropyl with Cyclopropyl | Increased | Aromatic hydroxylation |

| 1-Isopropyl-2,2-dimethyl-4-phenylpiperazine | gem-Dimethyl substitution on Piperazine Ring | Increased | Aromatic hydroxylation, N-dealkylation |

In-depth Computational Analysis of this compound Remains Elusive in Public Research Domain

Computational studies, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, are pivotal in modern drug discovery and materials science for predicting molecular behavior and interactions. However, the application of these specific techniques to this compound has not been the subject of dedicated published research found.

Research on analogous phenylpiperazine and piperazine compounds provides a general framework for how such studies might be conducted. These studies often explore the binding of such molecules to various biological targets, analyze their conformational flexibility, and calculate their electronic properties.

For instance, molecular docking studies on various phenylpiperazine derivatives have successfully predicted their binding modes within the active sites of receptors such as the sigma-1 receptor, the α1A-adrenoceptor, and the eukaryotic initiation factor 4A1 (eIF4A1). These simulations identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and binding affinity. Similarly, molecular dynamics simulations of related compounds have offered insights into the conformational changes that occur in both the ligand and the target protein upon binding, helping to identify crucial amino acid residues involved in the interaction.

Quantum chemical calculations, typically employing Density Functional Theory (DFT), have been used to investigate the electronic structure, optimized geometry, and spectroscopic properties of other piperazine derivatives. These calculations are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity and interactions.

While these methodologies are well-established and have been applied to compounds structurally related to this compound, the absence of specific data for this compound prevents a detailed discussion of its computational and theoretical profile. The scientific community has yet to publish in-depth research that would allow for the creation of specific data tables on its binding energies, conformational dynamics, or quantum chemical properties.

Therefore, a comprehensive article detailing the computational chemistry and theoretical studies solely on this compound cannot be generated at this time due to the lack of specific research findings in the available scientific literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-isopropyl-4-phenylpiperazine, DFT calculations can elucidate the molecule's three-dimensional geometry, electron distribution, and conformational preferences.

For this compound, DFT calculations would likely reveal the preferred conformation of the piperazine (B1678402) ring (typically a chair conformation) and the orientation of the phenyl and isopropyl groups. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which can play a crucial role in molecular interactions.

Vibrational and Electronic Transitions Analysis

Theoretical vibrational and electronic spectra can be calculated to complement experimental spectroscopic data. DFT is commonly used to predict vibrational frequencies (e.g., IR and Raman spectra), which correspond to the different modes of vibration within the molecule. derpharmachemica.com A study on a complex molecule containing a piperazine moiety utilized DFT to correlate calculated vibrational frequencies with experimental FT-IR spectra, aiding in the assignment of spectral bands to specific functional groups and vibrational modes. researchgate.net

Time-dependent density functional theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* transitions within the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govopenpharmaceuticalsciencesjournal.com These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

For the class of 4-phenylpiperazines, QSAR studies have been conducted to explore their interactions with various biological targets. For example, a study on a series of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines investigated their effects on the dopaminergic system. nih.gov In this study, physicochemical descriptors were modeled against in vivo effects using partial least squares (PLS) regression to develop QSAR models. nih.gov These models provided a comprehensive understanding of the biological response for this class of compounds. nih.gov Although this compound was not explicitly included, the findings for the broader class of compounds are relevant.

CoMFA and CoMSIA Analyses for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to correlate the 3D structural features of molecules with their biological activities. mdpi.comresearchgate.net These methods are instrumental in drug design, providing detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding interactions between a ligand and its receptor. researchgate.netnih.gov

In a typical CoMFA or CoMSIA study, a set of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. mdpi.comnih.gov These fields are then used to build a statistical model that can predict the activity of new compounds. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com While no specific CoMFA or CoMSIA studies on this compound were found, this methodology has been successfully applied to other classes of compounds, demonstrating its potential for guiding the optimization of phenylpiperazine derivatives. researchgate.netnih.gov

Prediction of Physicochemical and Pharmacokinetic Parameters (In Silico)

In silico methods are widely used in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of compounds, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.govnih.gov These predictions help to identify candidates with favorable drug-like properties.

For this compound, various parameters can be calculated using computational tools. These include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds.

LogP and Lipophilicity Predictions

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and permeability across biological membranes. A higher LogP value indicates greater lipid solubility. For this compound, the predicted LogP value can be calculated using various computational algorithms.

| Compound | Predicted LogP | Method/Source |

|---|---|---|

| This compound | 2.90 ± 0.30 | SwissADME |

| 1-Phenylpiperazine (B188723) | 1.1 | XLogP3 (PubChem) nih.gov |

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Molecules with a lower TPSA are generally more permeable.

| Compound | Calculated TPSA (Ų) | Method/Source |

|---|---|---|

| This compound | 15.27 | SwissADME |

| 1-Phenylpiperazine | 15.3 | Cactvs 3.4.8.18 (PubChem) nih.gov |

Prediction of Hydrogen Bond Donors and Acceptors

Hydrogen bonds are critical for a molecule's solubility, membrane permeability, and interaction with biological targets. A hydrogen bond donor is typically a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen), while a hydrogen bond acceptor is an electronegative atom with a lone pair of electrons.

In the structure of this compound, there are no hydrogen atoms attached to the nitrogen atoms of the piperazine ring. Therefore, the molecule has zero hydrogen bond donors .

However, both nitrogen atoms in the piperazine ring possess lone pairs of electrons and can act as hydrogen bond acceptors. The tertiary amine nitrogen (N4), attached to the isopropyl group, and the tertiary aromatic amine nitrogen (N1), attached to the phenyl group, are both potential acceptor sites. Thus, this compound is predicted to have two hydrogen bond acceptors .

| Property | Predicted Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a key indicator of its conformational flexibility. A high degree of flexibility can impact the binding affinity to a target receptor and is a factor in predicting oral bioavailability. A rotatable bond is generally defined as any single, non-ring bond.

For this compound, the rotatable bonds are:

The bond connecting the phenyl ring to the piperazine nitrogen (N1).

The bond connecting the isopropyl group to the other piperazine nitrogen (N4).

Therefore, the molecule has a predicted rotatable bond count of 2 . This relatively low number suggests a degree of conformational constraint, which can be advantageous in drug design.

| Property | Predicted Value |

|---|---|

| Rotatable Bond Count | 2 |

pKa Estimation and Ionization State Prediction

The ionization state of a molecule at physiological pH (typically around 7.4) is determined by its pKa value(s). The pKa is a measure of the acidity of a conjugate acid. For a basic compound like this compound, the pKa values refer to the protonation of the nitrogen atoms.

The two nitrogen atoms in the piperazine ring have different chemical environments, leading to different basicities:

N1 (Aryl-substituted): This nitrogen is directly attached to the phenyl ring. The lone pair of electrons on this nitrogen can be delocalized into the aromatic pi-system, which significantly reduces its basicity.

N4 (Alkyl-substituted): This nitrogen is attached to an isopropyl group, which is an electron-donating alkyl group. This inductive effect increases the electron density on the nitrogen, making it more basic than N1.

Experimental studies on related 1-aryl-4-propylpiperazines confirm that the N4 nitrogen is the more basic center. nih.gov The basicity of the N4 nitrogen is primarily influenced by steric and conformational effects, while the N1 nitrogen's basicity is modulated by the electronic properties of the phenyl ring substituent. nih.gov For unsubstituted 1-phenylpiperazine, the pKa of the N4 nitrogen is approximately 7.9. The addition of an electron-donating isopropyl group to N4 is expected to result in a slightly higher pKa.

Given this, at a physiological pH of 7.4, the more basic N4 nitrogen would be substantially protonated, meaning the molecule will predominantly exist as a positively charged cation. The less basic N1 nitrogen would remain largely unprotonated.

In Silico Toxicity Prediction and Physicochemical Property Evaluation

In silico (computational) models are widely used in the early stages of drug discovery to predict potential toxicity and evaluate key physicochemical properties, often grouped under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.gov

Physicochemical Property Evaluation: While direct experimental data for this compound is not readily available, its properties can be estimated using computational models. These predictions are crucial for assessing its drug-likeness.

| Property | Predicted Value (Estimated) | Significance |

|---|---|---|

| Molecular Weight | 204.31 g/mol | Influences size and diffusion properties. |

| XLogP3 | ~2.8 | Indicates lipophilicity; affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~6.5 Ų | Relates to membrane penetration, particularly the blood-brain barrier. |

Note: Values are estimated based on the closely related isomer 1-Phenyl-4-propylpiperazine.

In Silico Toxicity Prediction: Toxicity prediction models analyze a molecule's structure for fragments or properties associated with known toxicities. For a novel compound like this compound, these tools would screen for potential liabilities such as:

Mutagenicity: Assesses the potential to cause genetic mutations, often by identifying structural alerts that are known to be reactive with DNA.

Carcinogenicity: Predicts the likelihood of causing cancer.

Hepatotoxicity: Evaluates the potential to cause liver damage.

Cardiotoxicity: Often includes prediction of hERG channel inhibition, which can lead to cardiac arrhythmias.

Studies on broader classes of phenylpiperazine derivatives have utilized such in silico tools to flag potential issues and guide the design of safer analogues. uregina.ca These predictive models are a critical component of modern safety assessments, helping to reduce reliance on animal testing and eliminate problematic compounds early in development. nih.gov

Homology Modeling for Target Protein Structures

When the crystal structure of a biological target is unknown, homology modeling can be used to build a three-dimensional model based on the known structure of a related (homologous) protein. This technique is invaluable for understanding how a ligand, such as this compound, might bind to its receptor.

Phenylpiperazine and related scaffolds are present in numerous compounds targeting enzymes and receptors. A prominent example is their role in antifungal agents that inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) , a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi. uregina.ca

Application to this compound: If this compound were being investigated as a potential antifungal agent, and the specific CYP51 structure from a target fungus (e.g., Candida albicans) was not experimentally determined, a homology model could be constructed. The process would involve:

Template Identification: Finding a homologous protein with a known high-resolution crystal structure, such as human CYP51 or CYP51 from another fungal species.

Sequence Alignment: Aligning the amino acid sequence of the target fungal CYP51 with the template sequence.

Model Building: Constructing the 3D model of the target protein based on the template's structure.

Model Refinement and Validation: Optimizing the model to ensure it has realistic stereochemistry and energetics, and validating its quality using various computational tools.

Once a reliable model of the target protein is generated, molecular docking simulations can be performed. These simulations would place this compound into the active site of the modeled CYP51, predicting its binding orientation, affinity, and key molecular interactions (e.g., hydrophobic interactions, hydrogen bonds to the heme cofactor), thereby guiding the design of more potent inhibitors. uregina.ca

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-isopropyl-4-phenylpiperazine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of the isopropyl, phenyl, and piperazine (B1678402) moieties. nih.govdu.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each type of proton. The aromatic protons of the phenyl group typically appear in the downfield region (δ 6.8-7.3 ppm). The protons on the piperazine ring adjacent to the nitrogen atoms would resonate at different chemical shifts. The protons of the two CH₂ groups adjacent to the phenyl-substituted nitrogen are expected around δ 3.1-3.4 ppm, while the other two CH₂ groups adjacent to the isopropyl-substituted nitrogen would appear slightly more upfield. The methine proton (-CH) of the isopropyl group would appear as a multiplet (septet) due to coupling with the six methyl protons, and the two methyl groups (-CH₃) would present as a doublet. nih.govsysu.edu.cn

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The phenyl group carbons would show signals in the aromatic region (δ 116-152 ppm). The piperazine ring carbons are expected in the δ 45-55 ppm range. The isopropyl group would be characterized by a signal for the methine carbon and another for the two equivalent methyl carbons. nih.govgithub.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on data from analogous compounds like 1-phenylpiperazine (B188723) and 1-isopropylpiperazine (B163126). Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho) | ~7.2 - 7.3 | ~129 |

| Phenyl C-H (meta) | ~6.9 - 7.0 | ~116 |

| Phenyl C-H (para) | ~6.8 - 6.9 | ~120 |

| Phenyl C (ipso) | - | ~151 |

| Piperazine CH₂ (N-Ph) | ~3.1 - 3.2 | ~50 |

| Piperazine CH₂ (N-iPr) | ~2.7 - 2.8 | ~48 |

| Isopropyl CH | ~2.8 - 3.0 (septet) | ~55 |

| Isopropyl CH₃ | ~1.1 - 1.2 (doublet) | ~18 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The FTIR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the piperazine ring and the isopropyl group will exhibit stretching vibrations in the 2800-3000 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching of the C-N bonds in the piperazine ring is expected to appear in the 1260-1020 cm⁻¹ region.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene (B151609) ring typically appear as strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |